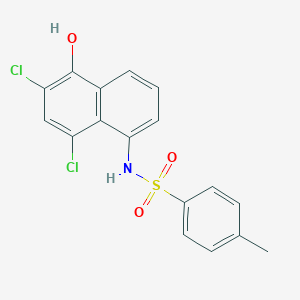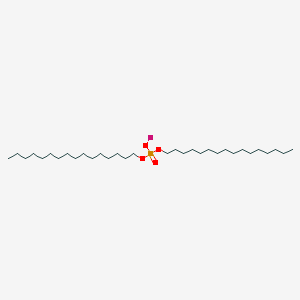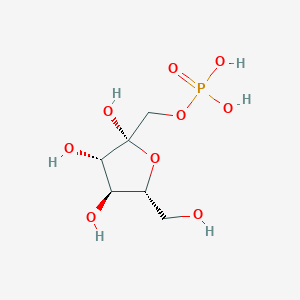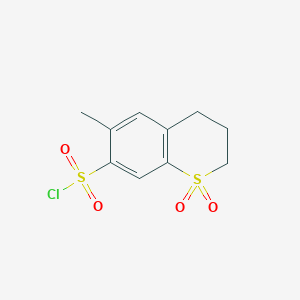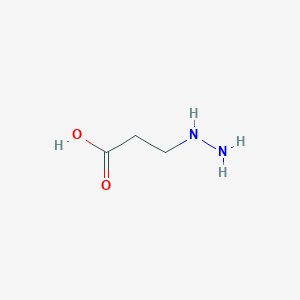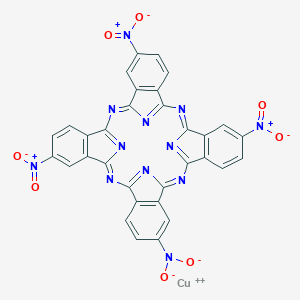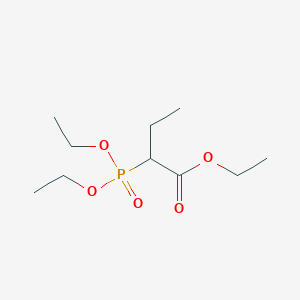
Triethyl 2-phosphonobutyrate
概要
説明
Triethyl 2-phosphonobutyrate is an organic compound with the molecular formula C10H21O5P and a molecular weight of 252.24 g/mol . It is also known by other names such as α-Diethylphosphonobutanoic acid ethyl ester and Ethyl 2-(diethoxyphosphoryl)butanoate . This compound is a clear, colorless liquid that is primarily used as a reactant in various chemical syntheses .
作用機序
Target of Action
Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .
Mode of Action
The exact mode of action of this compound is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.
Biochemical Pathways
This compound is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .
Result of Action
The result of this compound’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of this compound can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Triethyl 2-phosphonobutyrate can be synthesized through the reaction of butyric acid with diethyl phosphite in the presence of a base such as sodium ethoxide or potassium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the esterification of butyric acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated under reflux, and the product is isolated by distillation .
化学反応の分析
Types of Reactions: Triethyl 2-phosphonobutyrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
科学的研究の応用
Triethyl 2-phosphonobutyrate has a wide range of applications in scientific research, including:
類似化合物との比較
- Triethyl phosphonoacetate
- Triethyl 2-phosphonopropionate
- Trimethyl phosphonoacetate
- Diethylphosphonoacetic acid
Comparison: Triethyl 2-phosphonobutyrate is unique due to its specific structure and reactivity. Compared to Triethyl phosphonoacetate and Triethyl 2-phosphonopropionate, it has a longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions . Additionally, its specific ester and phosphonate functional groups make it a versatile reactant in various chemical syntheses .
特性
IUPAC Name |
ethyl 2-diethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCVQSNZFRDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17145-91-4 | |
| Record name | Triethyl 2-phosphonobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 2-phoshonobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



